N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Description
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a carboxamide group and a difluoroethyl group, along with an oxazole ring substituted with diethyl groups
Properties
IUPAC Name |
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N4O2/c1-3-10-9(12(4-2)22-19-10)7-17-14(21)11-5-6-20(18-11)8-13(15)16/h5-6,13H,3-4,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYQSUSYUWWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CNC(=O)C2=NN(C=C2)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyrazole derivative with appropriate amines or amides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide: can be compared with other pyrazole derivatives and oxazole derivatives.
Similar Compounds: Pyrazole-3-carboxamide, 1-(2,2-difluoroethyl)pyrazole, 3,5-diethyl-1,2-oxazole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
